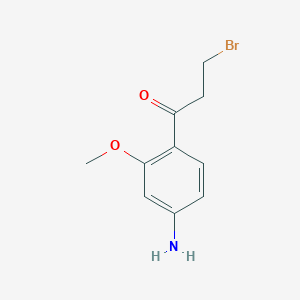
1-(4-Amino-2-methoxyphenyl)-3-bromopropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Amino-2-methoxyphenyl)-3-bromopropan-1-one is an organic compound with a complex structure that includes an amino group, a methoxy group, and a bromopropanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-methoxyphenyl)-3-bromopropan-1-one typically involves the bromination of 1-(4-Amino-2-methoxyphenyl)propan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-(4-Amino-2-methoxyphenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromopropanone moiety to a propanol derivative.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of propanol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(4-Amino-2-methoxyphenyl)-3-bromopropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(4-Amino-2-methoxyphenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.
相似化合物的比较
1-(4-Methoxyphenyl)-3-bromopropan-1-one: Similar structure but lacks the amino group.
1-(4-Amino-2-methoxyphenyl)-2-bromopropan-1-one: Similar structure but with a different bromination position.
4-Amino-2-methoxybenzoic acid: Contains the amino and methoxy groups but lacks the bromopropanone moiety.
Uniqueness: 1-(4-Amino-2-methoxyphenyl)-3-bromopropan-1-one is unique due to the presence of both the amino and methoxy groups along with the bromopropanone moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
生物活性
1-(4-Amino-2-methoxyphenyl)-3-bromopropan-1-one is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound through a comprehensive review of existing literature, highlighting its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes an amino group, a methoxy group, and a bromopropanone moiety. Its molecular formula is C10H12BrN2O2, with a molecular weight of approximately 272.12 g/mol. The presence of these functional groups is crucial for its interaction with biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The bromopropanone moiety can undergo nucleophilic attack by biological molecules, leading to covalent modifications of target proteins or enzymes.
- Hydrogen Bonding : The amino and methoxy groups facilitate hydrogen bonding with various biomolecules, enhancing the compound's interaction with its targets .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against multiple cancer cell lines:
These findings suggest that the compound may induce apoptosis through pathways involving p53 expression and caspase activation, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have indicated that this compound possesses antimicrobial activity. It has shown efficacy against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still emerging. The structural features that allow for interactions with microbial targets are believed to play a significant role in this activity.
Case Studies
Several case studies have explored the effects of this compound in different biological contexts:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on human breast adenocarcinoma cells (MCF-7). Results indicated a dose-dependent increase in apoptosis markers, suggesting that the compound could be developed into a therapeutic agent for breast cancer treatment.
- Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results highlighted its potential as a broad-spectrum antimicrobial agent.
属性
分子式 |
C10H12BrNO2 |
|---|---|
分子量 |
258.11 g/mol |
IUPAC 名称 |
1-(4-amino-2-methoxyphenyl)-3-bromopropan-1-one |
InChI |
InChI=1S/C10H12BrNO2/c1-14-10-6-7(12)2-3-8(10)9(13)4-5-11/h2-3,6H,4-5,12H2,1H3 |
InChI 键 |
WJAGSQUZTWSCPR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)N)C(=O)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















